molecular formula C13H12ClN5O B10955591 4-chloro-1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide

4-chloro-1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10955591
M. Wt: 289.72 g/mol
InChI Key: GOCDWRLAXJSVNN-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with a chloro group and a carboxamide group, as well as a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Ring: Starting with a suitable diketone or β-keto ester, the pyrazole ring can be formed through a cyclization reaction with hydrazine or its derivatives.

    Benzimidazole Formation: The benzimidazole moiety can be synthesized from o-phenylenediamine and a carboxylic acid or its derivatives.

    Coupling Reaction: The final step involves coupling the pyrazole and benzimidazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, such as using a polar aprotic solvent and a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4-chloro-1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with various biological pathways, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzimidazole moiety is known to interact with DNA and proteins, suggesting potential mechanisms involving these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chloro group and the benzimidazole moiety in 4-chloro-1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide makes it unique. This combination can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C13H12ClN5O

Molecular Weight

289.72 g/mol

IUPAC Name

4-chloro-1-methyl-N-(1-methylbenzimidazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H12ClN5O/c1-18-7-8(14)11(17-18)12(20)16-13-15-9-5-3-4-6-10(9)19(13)2/h3-7H,1-2H3,(H,15,16,20)

InChI Key

GOCDWRLAXJSVNN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3N2C)Cl

Origin of Product

United States

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